DIETHYL 2-[1-(2-BROMOBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Diethyl 2-(1-(2-bromobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, a bromobenzoyl group, and dithiole carboxylate esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-[1-(2-BROMOBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 2-bromobenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized to form the quinoline core. Subsequent reactions introduce the dithiole and carboxylate groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1-(2-bromobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the bromobenzoyl group .
Scientific Research Applications
Chemistry
In chemistry, DIETHYL 2-[1-(2-BROMOBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
Its quinoline core is known for its biological activity, and modifications to the structure can lead to the development of new therapeutic agents .
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or catalysts. Its unique electronic properties make it suitable for applications in electronics and catalysis .
Mechanism of Action
The mechanism of action of DIETHYL 2-[1-(2-BROMOBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves interactions with specific molecular targets. The quinoline core can interact with enzymes or receptors, modulating their activity. The bromobenzoyl group and dithiole carboxylate esters can also participate in binding interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline-2-carboxylic acid: A precursor for various quinoline-based compounds.
Uniqueness
What sets DIETHYL 2-[1-(2-BROMOBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE apart is its combination of a quinoline core with a bromobenzoyl group and dithiole carboxylate esters. This unique structure provides distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C28H26BrNO5S3 |
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Molecular Weight |
632.6g/mol |
IUPAC Name |
diethyl 2-[1-(2-bromobenzoyl)-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H26BrNO5S3/c1-6-34-25(32)21-22(26(33)35-7-2)38-27(37-21)20-17-13-12-15(3)14-19(17)30(28(4,5)23(20)36)24(31)16-10-8-9-11-18(16)29/h8-14H,6-7H2,1-5H3 |
InChI Key |
VOOPRTYAFKEFQM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=C(C=C3)C)N(C(C2=S)(C)C)C(=O)C4=CC=CC=C4Br)S1)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=C(C=C3)C)N(C(C2=S)(C)C)C(=O)C4=CC=CC=C4Br)S1)C(=O)OCC |
Origin of Product |
United States |
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